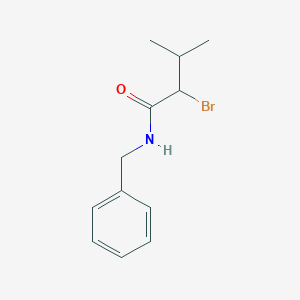

N-benzyl-2-bromo-3-methylbutanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

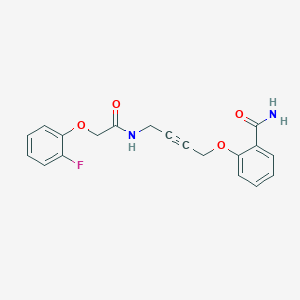

N-benzyl-2-bromo-3-methylbutanamide is a chemical compound with the molecular formula C12H16BrNO and a molecular weight of 270.17 . It is used in biochemical research .

Synthesis Analysis

N-benzyl-2-bromo-3-methylbutanamide is used in Ni-pybox catalyzed asymmetric Negishi couplings . The process tolerates a variety of functional groups and affords the desired product in good yield and in high enantiomeric excess .Molecular Structure Analysis

The InChI code for N-benzyl-2-bromo-3-methylbutanamide is 1S/C12H16BrNO/c1-9(2)11(13)12(15)14-8-10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3, (H,14,15) .Scientific Research Applications

Synthesis and Biological Activity

A study focused on the synthesis and biological activity screening of novel N-(α-bromoacyl)-α-amino esters, closely related to N-benzyl-2-bromo-3-methylbutanamide. These compounds were investigated for their cytotoxicity, anti-inflammatory, and antibacterial activities. It was found that they exhibit low levels of cytotoxicity and lack antibacterial and anti-inflammatory activities at tested concentrations, which may be beneficial for their incorporation in prodrugs (Yancheva et al., 2015).

Anticonvulsant and Pain-Attenuating Properties

Research into primary amino acid derivatives of N-benzyl-2-bromo-3-methylbutanamide demonstrated potent activities in animal models for anticonvulsant effects and neuropathic pain. The modification of the N-benzylamide site influenced the anticonvulsant activities, where electron-withdrawing groups retained activity. These findings suggest that certain derivatives represent a novel class of anticonvulsants with potential therapeutic applications (King et al., 2011).

Herbicidal Activity

Optically active derivatives of N-benzylbutanamides were studied for their herbicidal activity against various plant species. The research indicated that the R-configuration at the acid moiety and the S-configuration at the amine moiety were crucial for high herbicidal activity. This study showcases the potential of N-benzyl-2-bromo-3-methylbutanamide derivatives in developing new herbicides (Osamu et al., 2010).

Matrix Metalloproteinase Inhibition

A derivative of N-benzyl-2-bromo-3-methylbutanamide was reported for its potent inhibition of matrix metalloproteinases, important for human PET studies. The synthesis approach and the automated radiosynthesis for the compound were developed, highlighting its application in medical imaging and potential therapeutic uses (Wagner et al., 2011).

Xanthine Oxidase Inhibitory Activity

The inhibitory activity against xanthine oxidase, an enzyme involved in purine metabolism leading to the production of uric acid, was investigated for N-(α-bromoacyl)-α-amino esters. Although the compounds did not show significant inhibitory effects at tested concentrations, their favorable pharmacokinetic behavior and toxicological properties were noted, suggesting their potential in drug development strategies (Smelcerovic et al., 2016).

Safety and Hazards

properties

IUPAC Name |

N-benzyl-2-bromo-3-methylbutanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrNO/c1-9(2)11(13)12(15)14-8-10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVDSXPGCKZKVMG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NCC1=CC=CC=C1)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-2-bromo-3-methylbutanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Methyl-8,8-dioxo-8lambda6-thiabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B2580593.png)

![(1R,3S)-3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-3-fluorocyclopentane-1-carboxylic acid](/img/structure/B2580594.png)

![2-chloro-N-[3-cyano-4,5-bis(4-methoxyphenyl)furan-2-yl]acetamide](/img/structure/B2580598.png)

![N-(furan-2-ylmethyl)-N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide](/img/structure/B2580606.png)

![N-(3,4-Dimethoxyphenyl)-2-{[2-(3-fluorophenyl)-5-phenyl-1H-imidazol-4-YL]sulfanyl}acetamide](/img/structure/B2580612.png)

![Oxamide, N-[3-(1-imidazolyl)propyl]-N'-(2-phenylethyl)-](/img/structure/B2580614.png)

![(4-((4-fluorobenzyl)thio)-9-methyl-2-phenyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2580616.png)